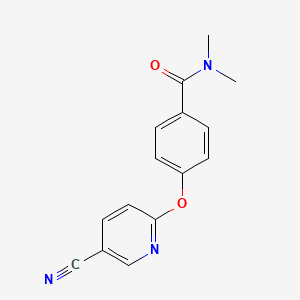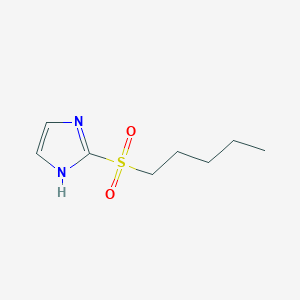
2-pentylsulfonyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-pentylsulfonyl-1H-imidazole, also known as PSI or Ro 31-8220, is a synthetic compound that is widely used in scientific research. It belongs to the class of imidazole compounds and has been found to have a variety of biochemical and physiological effects.
Mécanisme D'action
2-pentylsulfonyl-1H-imidazole exerts its inhibitory effect on protein kinases by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its downstream targets, leading to a disruption of cellular signaling pathways. 2-pentylsulfonyl-1H-imidazole has been found to be a non-competitive inhibitor of PKC, meaning that it does not compete with ATP for binding to the kinase domain.
Biochemical and Physiological Effects:
2-pentylsulfonyl-1H-imidazole has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential therapeutic applications. 2-pentylsulfonyl-1H-imidazole has also been found to modulate the immune system by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-pentylsulfonyl-1H-imidazole in lab experiments is its specificity for protein kinases. This allows researchers to study the role of specific protein kinases in cellular processes without affecting other cellular pathways. However, one limitation of using 2-pentylsulfonyl-1H-imidazole is its relatively low potency compared to other protein kinase inhibitors such as staurosporine and H-7.
Orientations Futures
There are several future directions for research on 2-pentylsulfonyl-1H-imidazole. One area of interest is the development of more potent and selective protein kinase inhibitors based on the structure of 2-pentylsulfonyl-1H-imidazole. Another area of interest is the identification of specific protein kinases that are involved in disease processes, such as cancer and inflammation, and the development of targeted therapies based on the inhibition of these kinases. Additionally, the use of 2-pentylsulfonyl-1H-imidazole as a tool for studying the role of protein kinases in neurodegenerative diseases such as Alzheimer's and Parkinson's is an area of active research.
Méthodes De Synthèse
The synthesis of 2-pentylsulfonyl-1H-imidazole involves the reaction of 2-aminomethylimidazole with 1-bromo-5-chloropentane in the presence of a base such as potassium carbonate. The resulting product is then treated with sodium sulfinyl chloride to obtain 2-pentylsulfonyl-1H-imidazole. The overall yield of this synthesis method is around 40-50%.
Applications De Recherche Scientifique
2-pentylsulfonyl-1H-imidazole has been extensively used in scientific research as a protein kinase inhibitor. It has been found to inhibit a variety of protein kinases, including protein kinase C (PKC), c-Jun N-terminal kinase (JNK), and mitogen-activated protein kinase (MAPK). This makes 2-pentylsulfonyl-1H-imidazole a useful tool for studying the role of protein kinases in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Propriétés
IUPAC Name |
2-pentylsulfonyl-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2S/c1-2-3-4-7-13(11,12)8-9-5-6-10-8/h5-6H,2-4,7H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGFQYNIRMMURJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCS(=O)(=O)C1=NC=CN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-pentylsulfonyl-1H-imidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

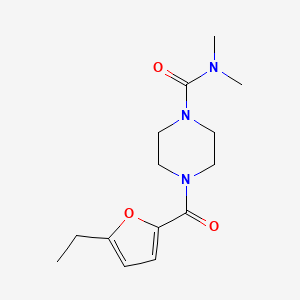
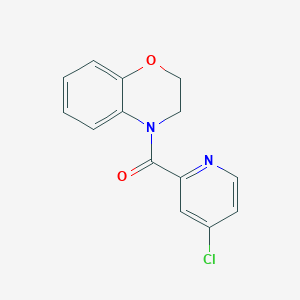
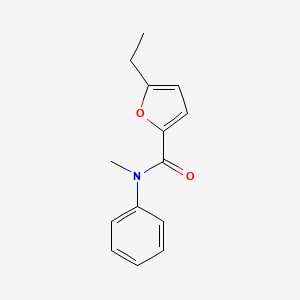
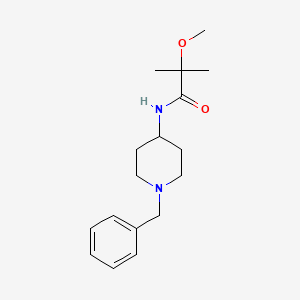
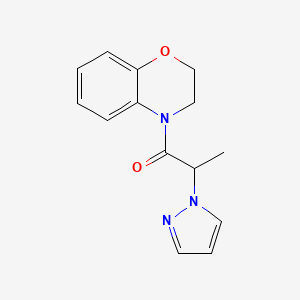
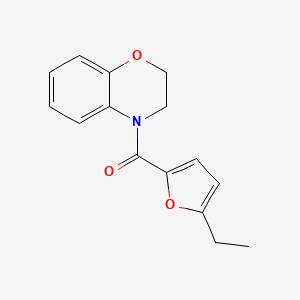
![N-[(5-bromofuran-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7558673.png)
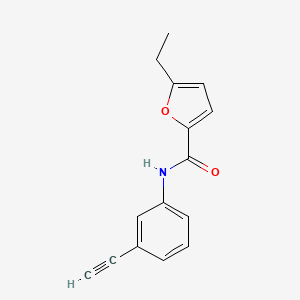
![N-[(5-bromofuran-2-yl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7558684.png)
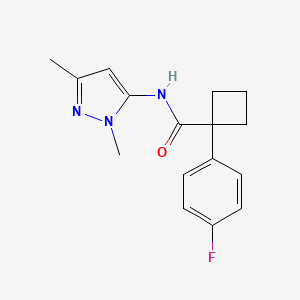
![2,4-Dimethyl-6-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]pyrimidine](/img/structure/B7558695.png)
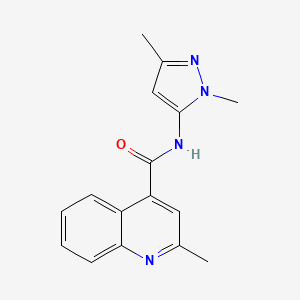
![1-(2,4-Difluorophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)amino]ethanol](/img/structure/B7558698.png)
